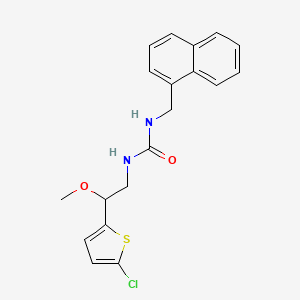

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(naphthalen-1-ylmethyl)urea

Description

This compound is a urea derivative featuring a 5-chlorothiophen-2-yl group, a methoxyethyl chain, and a naphthalen-1-ylmethyl substituent. Its molecular formula is C₁₉H₂₂ClN₂O₂S (calculated molecular weight: 394.9 g/mol). Urea derivatives are widely explored for pharmacological applications, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O2S/c1-24-16(17-9-10-18(20)25-17)12-22-19(23)21-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,16H,11-12H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMLUGHIZHEXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)NCC1=CC=CC2=CC=CC=C21)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally analogous urea derivatives:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s 5-chlorothiophene and methoxy groups may enhance metabolic stability compared to non-halogenated analogs (e.g., furan in ).

- Molecular Weight : The target compound has a higher molecular weight (394.9 g/mol) than most analogs, which may influence solubility and bioavailability.

Physicochemical Properties

Limited data exist for the target compound, but trends can be inferred:

Q & A

Basic: What are the recommended synthetic routes for 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(naphthalen-1-ylmethyl)urea?

The synthesis typically involves a two-step reaction: (1) formation of the isocyanate intermediate and (2) coupling with naphthalen-1-ylmethylamine. For example, reacting 5-chlorothiophen-2-yl-2-methoxyethyl isocyanate with naphthalen-1-ylmethylamine in an inert solvent (e.g., dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts. Optimization may require controlled stoichiometry and purification via column chromatography .

Basic: How is the compound characterized for purity and structural confirmation?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for thiophene (δ 6.5–7.5 ppm), naphthalene (δ 7.2–8.5 ppm), and urea NH (δ 5.0–6.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to assess purity (>95%).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., ~415.3 Da) .

Advanced: How can crystallographic data contradictions be resolved for this compound?

Contradictions in unit cell parameters or space groups may arise due to polymorphism or solvent inclusion. To resolve:

- SHELXL Refinement : Use high-resolution single-crystal X-ray data for refinement, adjusting thermal parameters and occupancy factors .

- Mercury CSD Analysis : Compare packing patterns with Cambridge Structural Database (CSD) entries to identify common intermolecular interactions (e.g., C–H⋯O/S, π-π stacking) .

- Thermogravimetric Analysis (TGA) : Detect solvent loss during heating to rule out solvate formation .

Advanced: What strategies address low yield in the coupling step of synthesis?

Low yield may result from competing side reactions or steric hindrance. Mitigation strategies:

- Temperature Control : Perform coupling at 0–5°C to suppress side reactions.

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine.

- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 50°C, 30 min) .

Basic: What physicochemical properties are critical for solubility studies?

Key parameters include:

- LogP : Estimate via HPLC retention time or computational tools (e.g., ChemAxon). Expected LogP ~3.5 due to hydrophobic naphthalene and thiophene groups.

- Solubility Profile : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy.

- Melting Point : Determine via differential scanning calorimetry (DSC) to identify polymorphs .

Advanced: How can tautomeric or co-crystal forms be identified and quantified?

Tautomers (e.g., keto-enol) or co-crystals may form under specific conditions. Methods include:

- Solid-State NMR : Detect proton environments unique to each form.

- PXRD : Compare experimental patterns with simulated data from Mercury CSD.

- HPLC-MS : Quantify ratios using ion fragmentation patterns .

Advanced: What computational tools predict bioactivity against therapeutic targets?

For hypothesis-driven drug discovery:

- Molecular Docking (AutoDock Vina) : Screen against targets like kinase enzymes, using the urea moiety as a hydrogen-bond donor.

- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with antimicrobial activity .

- ADMET Prediction : Use SwissADME to assess permeability and metabolic stability .

Basic: What safety precautions are required for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use a fume hood due to potential dust inhalation.

- Waste Disposal : Neutralize with 10% acetic acid before disposal in halogenated waste containers .

Advanced: How to analyze non-covalent interactions in the crystal lattice?

Use Hirshfeld Surface Analysis (via CrystalExplorer) to map close contacts (e.g., Cl⋯Cl, C–H⋯π). For quantitative metrics:

- Fingerprint Plots : Identify dominant interactions (e.g., H⋯H, Cl⋯H).

- Energy Frameworks : Calculate lattice energy contributions from electrostatic and dispersion forces .

Advanced: How to resolve discrepancies in biological assay results across studies?

Potential causes include assay conditions or impurity profiles. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.